BenchChemオンラインストアへようこそ!

MoexiprilCyclohexylAnalogueHydrochloride

Pharmaceutical quality control USP reference standards Impurity profiling

Procure the USP-designated Moexipril Related Compound D (CAS 1356019-89-0) for regulatory-critical impurity profiling. As the (desphenyl)cyclohexyl analogue, its unique retention time and spectral fingerprint are mandatory for compendial HPLC/LC-MS methods. Substitution with other ACE inhibitor standards fails ANDA requirements. This neat, primary standard ships with full characterization data, ensuring immediate use in method validation, system suitability, and QC release testing for moexipril drug substance and finished products.

Molecular Formula C27H41ClN2O7
Molecular Weight 541.1 g/mol
Cat. No. B12313245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexiprilCyclohexylAnalogueHydrochloride
Molecular FormulaC27H41ClN2O7
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
InChIInChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H
InChIKeyUTHZRYWNZSWSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moexipril Cyclohexyl Analogue Hydrochloride (USP Moexipril Related Compound D) for Pharmaceutical Impurity Analysis and Reference Standard Procurement


Moexipril Cyclohexyl Analogue Hydrochloride, formally designated as Moexipril Related Compound D in the United States Pharmacopeia (USP) , is a structurally defined impurity and analytical reference standard (CAS 1356019-89-0) of the ACE inhibitor prodrug moexipril . This compound corresponds to the (desphenyl)cyclohexyl analogue of moexipril, wherein the phenyl ring present in the parent molecule is replaced by a cyclohexyl moiety . As a USP pharmaceutical primary standard (grade: neat), it is supplied with Certificate of Analysis and full characterization data compliant with regulatory guidelines, intended exclusively for use in analytical method development, method validation (AMV), quality control (QC) applications, and ANDA submissions during the commercial production or quality assessment of moexipril drug substance and formulated products [1].

Why Generic ACE Inhibitor Reference Standards Cannot Substitute for Moexipril Cyclohexyl Analogue Hydrochloride in Regulatory Quality Control


Generic substitution of this specific analogue with structurally dissimilar ACE inhibitors (e.g., enalaprilat or quinaprilat reference standards) or even other moexipril impurities is scientifically invalid for regulatory analytical applications. This compound is not an active pharmaceutical ingredient but a pharmacopeially designated impurity (Moexipril Related Compound D) with a unique retention time and spectral fingerprint essential for impurity profiling in HPLC and LC-MS methods . Its specific cyclohexyl-for-phenyl substitution confers distinct chromatographic behavior that differs from both the parent moexipril and other known moexipril-related impurities (e.g., diketopiperazine derivatives or stereoisomeric variants) . Furthermore, the USP designation mandates the use of this exact reference standard for specified quality tests and assays as detailed in the USP compendial monograph . Substitution with alternative ACE inhibitor standards would fail to meet regulatory compliance requirements for ANDA submissions and commercial batch release testing, potentially resulting in method validation failure and delayed regulatory approval .

Quantitative Differentiation Evidence: Moexipril Cyclohexyl Analogue Hydrochloride versus In-Class Comparators for Analytical and Procurement Decision-Making


Unique USP Pharmacopeial Identity Differentiates Moexipril Cyclohexyl Analogue Hydrochloride from Non-Designated ACE Inhibitor Impurities

Moexipril Cyclohexyl Analogue Hydrochloride is uniquely designated as Moexipril Related Compound D by the United States Pharmacopeia (Catalog No. 1445631) , a formal pharmacopeial identity not shared by other ACE inhibitor-related substances. Unlike general ACE inhibitor reference materials (e.g., enalaprilat or ramiprilat analytical standards), this compound is assigned a specific CAS registry number (1356019-89-0) distinct from both moexipril (CAS 103775-10-6) and its other known impurities such as Moexipril Diketopiperazine (CAS 103733-51-3) .

Pharmaceutical quality control USP reference standards Impurity profiling Regulatory compliance

Structural Differentiation: Cyclohexyl-for-Phenyl Substitution Defines Chromatographic Specificity versus Parent Moexipril

The target compound is structurally defined as (S)-2-{(S)-2-[(S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-ylamino]propanoyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, representing the (desphenyl)cyclohexyl analogue of moexipril . This specific substitution—replacement of the phenyl group with a cyclohexyl moiety at the C4 position of the ethoxy-oxobutan side chain—creates a unique hydrophobic profile (cyclohexyl cLogP contribution versus phenyl) that directly governs chromatographic retention behavior .

Analytical method development HPLC LC-MS Impurity identification

Stereochemical Purity: Defined (S,S,S) Absolute Configuration Enables Chiral Differentiation from Epimeric Impurities

Moexipril Cyclohexyl Analogue Hydrochloride possesses a precisely defined (S,S,S) absolute stereochemical configuration at its three chiral centers (C17, C21, C22 positions) . This stereochemical identity distinguishes it from other stereoisomers and epimeric impurities of moexipril. Of note, moexipril is documented to have nine known isomers in PubChem [1], making stereochemical specificity critical for accurate impurity assignment. Unlike other ACE inhibitor reference materials that may be supplied as racemic mixtures or undefined stereochemical compositions, this USP reference standard provides a single, stereochemically pure entity suitable for chiral method development and validation [2].

Chiral chromatography Stereochemical purity Enantiomeric impurity analysis Regulatory compliance

Physicochemical Handling Properties: Defined Melting Point and Solubility Profile Differentiate from Parent Moexipril

Moexipril Cyclohexyl Analogue Hydrochloride exhibits distinct physicochemical properties that directly impact laboratory handling and sample preparation protocols. The compound is characterized as a pale beige solid with a melting point range of 154–156°C , and is documented as soluble in DMSO and methanol as well as ethanol , but insoluble in water . These properties differ from the parent moexipril and are critical for establishing validated dissolution and sample preparation methods in QC laboratories .

Reference standard handling Solubility Sample preparation Analytical method validation

Lipophilicity-Based Differentiation: High LogP of Parent Moexipril Informs Tissue Distribution Profile Relative to Less Lipophilic ACE Inhibitors

The parent compound moexipril possesses a calculated XLogP of 2.72 [1], placing it within the same lipophilicity range as quinapril, benazepril, and ramipril, and significantly higher than hydrophilic ACE inhibitors such as enalapril (XLogP ~0.5) or lisinopril [2]. This high lipophilicity enables moexipril to readily penetrate lipid membranes and target tissue ACE in addition to plasma ACE [2]. While the cyclohexyl analogue (target compound) is not the active pharmaceutical ingredient, this lipophilicity profile of the parent drug class contextualizes the importance of accurate impurity monitoring for this specific analogue, as variations in hydrophobicity could alter chromatographic behavior and require distinct method conditions compared to impurities of less lipophilic ACE inhibitors [3].

Lipophilicity LogP Pharmacokinetics Tissue ACE inhibition

Procurement-Relevant Application Scenarios for Moexipril Cyclohexyl Analogue Hydrochloride in Pharmaceutical Development and Quality Control


USP Compendial Method Compliance and ANDA Submission Support

This compound is mandatory for analytical method development and validation when establishing impurity profiling methods for moexipril drug substance and finished dosage forms according to USP monograph specifications . As Moexipril Related Compound D (USP Catalog No. 1445631), it provides the required reference standard for identification, quantification, and system suitability testing in HPLC and LC-MS workflows intended for Abbreviated New Drug Application (ANDA) submissions [1]. Procurement of this USP-grade reference standard ensures full regulatory traceability and compliance with FDA quality requirements for generic drug applications.

Chromatographic Method Development and System Suitability Testing

The defined (S,S,S) stereochemistry and cyclohexyl-for-phenyl structural substitution enable this compound to serve as a critical marker for developing and validating HPLC and LC-MS methods capable of resolving and quantifying specific impurities in moexipril batches . Its distinct retention behavior and mass spectral signature (InChI Key: UTHZRYWNZSWSDS-JKVLGAQCSA-N) allow it to function as a system suitability standard to verify column performance, mobile phase preparation accuracy, and instrument calibration before routine QC analysis [1]. The documented solubility in methanol, ethanol, and DMSO, with insolubility in water, informs appropriate diluent selection for method development .

Stability-Indicating Assay Development and Impurity Profiling

As a known impurity of moexipril, this compound is essential for developing and validating stability-indicating assays that monitor degradation pathways during forced degradation studies and long-term stability testing . Its specific structural identity (desphenyl cyclohexyl analogue) may represent a potential synthetic byproduct or degradant, requiring accurate identification and quantification to establish impurity acceptance criteria [1]. The availability of batch-specific Certificates of Analysis with full characterization data supports method validation and regulatory documentation requirements for stability protocols .

Commercial Batch Release and Quality Control Testing

Pharmaceutical manufacturers and contract testing laboratories utilize this USP reference standard for routine quality control testing during commercial production of moexipril drug substance and finished products . The defined melting point (154–156°C) and physicochemical characterization data provide essential benchmarks for incoming material identification and purity verification [1]. Procurement from authorized USP distributors ensures chain-of-custody documentation and compliance with cGMP requirements for QC laboratory operations, with specified storage at 2–8°C to maintain standard integrity .

Quote Request

Request a Quote for MoexiprilCyclohexylAnalogueHydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.